

# NVP-AST487: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ast-487

Cat. No.: B1684543

[Get Quote](#)

This guide provides an in-depth technical overview of NVP-AST487, a potent multi-kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical architecture, physicochemical properties, mechanism of action, and practical applications of this compound. We will explore its inhibitory profile against key oncogenic kinases, detail its impact on cellular signaling pathways, and provide validated experimental protocols for its use in a laboratory setting.

## Chemical Identity and Physicochemical Properties

NVP-AST487, also known as **AST-487**, is a synthetic organic compound belonging to the N,N'-diphenyl urea class of molecules.<sup>[1]</sup> Its chemical structure is characterized by a central urea moiety linking a trifluoromethyl-substituted phenyl ring and a phenyl ring bearing a 6-(methylamino)pyrimidin-4-yl)oxy group. An ethylpiperazinyl-methyl group is attached to the trifluoromethyl-phenyl ring, contributing to its solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties of NVP-AST487

| Property          | Value                                                                                                                                                                     | Source(s) |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-urea                                                     | [2]       |
| Synonyms          | AST-487, NVP-AST-487                                                                                                                                                      | [2][3]    |
| CAS Number        | 630124-46-8                                                                                                                                                               | [3][4]    |
| Molecular Formula | C <sub>26</sub> H <sub>30</sub> F <sub>3</sub> N <sub>7</sub> O <sub>2</sub>                                                                                              | [3][4][5] |
| Molecular Weight  | 529.56 g/mol                                                                                                                                                              | [3][4][5] |
| Appearance        | White to light yellow solid                                                                                                                                               | [6]       |
| Solubility        | Soluble in DMSO (>26.5 mg/mL) and Ethanol (20 mg/ml). Slightly soluble in Methanol.                                                                                       | [1][2][6] |
| SMILES            | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F                                                                                                  | [5]       |
| InChIKey          | ODPGGGTTYSGTGO-UHFFFAOYSA-N                                                                                                                                               | [3]       |
| Melting Point     | 162-164°C                                                                                                                                                                 | [6]       |
| Storage           | Store as a solid at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Stock solutions can be stored at -20°C or below for several months. | [1][3]    |

## Mechanism of Action and Kinase Inhibition Profile

NVP-AST487 is a potent inhibitor of multiple protein tyrosine kinases, with primary activity against rearranged during transfection (RET) and FMS-like tyrosine kinase 3 (FLT3).[\[4\]](#)[\[7\]](#) Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.[\[4\]](#)

The inhibitory activity of NVP-AST487 is not limited to RET and FLT3. It also demonstrates significant activity against other kinases, including KDR, c-Kit, and c-Abl.[\[4\]](#)[\[8\]](#) This multi-targeted profile suggests its potential therapeutic application in various cancers driven by these aberrant kinase activities.

Table 2: In Vitro Kinase Inhibitory Profile of NVP-AST487

| Kinase Target  | IC50 / Ki                   | Source(s)                               |
|----------------|-----------------------------|-----------------------------------------|
| RET            | IC50 = 880 nM               | <a href="#">[4]</a>                     |
| FLT3           | IC50 = 520 nM; Ki = 0.12 μM | <a href="#">[4]</a> <a href="#">[8]</a> |
| KDR (VEGFR2)   | IC50 = 170 nM               | <a href="#">[4]</a>                     |
| c-Kit          | IC50 = 500 nM               | <a href="#">[4]</a>                     |
| c-Abl          | IC50 = 20 nM                | <a href="#">[4]</a>                     |
| Flt-4 (VEGFR3) | IC50 = 790 nM               | <a href="#">[4]</a>                     |

The potent inhibition of mutant FLT3, particularly internal tandem duplication (ITD) mutations, makes NVP-AST487 a promising candidate for the treatment of acute myeloid leukemia (AML), where this mutation is a common and poor prognostic indicator.[\[9\]](#) Studies have shown that NVP-AST487 can overcome resistance to other FLT3 inhibitors like PKC412 (midostaurin).[\[8\]](#)[\[9\]](#)

## Cellular Signaling Pathways and Biological Effects

By inhibiting key kinases, NVP-AST487 disrupts several critical downstream signaling pathways, leading to a range of biological effects including cell cycle arrest and apoptosis.

### Inhibition of RET Signaling

In medullary thyroid cancer (MTC) cells with activating RET mutations, NVP-AST487 effectively blocks RET autophosphorylation.<sup>[4]</sup> This leads to the inhibition of downstream signaling cascades, resulting in reduced cell growth and decreased expression of calcitonin, a biomarker for MTC.<sup>[4]</sup> More recently, the RET kinase pathway has been identified as a novel regulator of mutant human Telomerase Reverse Transcriptase (hTERT) promoter-driven transcription in bladder cancer cells, with NVP-AST487 demonstrating inhibitory effects on hTERT expression.<sup>[10][11]</sup>



[Click to download full resolution via product page](#)

Caption: Inhibition of the RET Signaling Pathway by NVP-AST487.

## Inhibition of FLT3 Signaling

In AML cells harboring FLT3-ITD mutations, NVP-AST487 potently inhibits cellular proliferation.<sup>[8]</sup> This is achieved by blocking the constitutive activation of FLT3 and its downstream targets, such as STAT5.<sup>[8]</sup> Treatment with NVP-AST487 leads to G1 cell cycle arrest and induction of apoptosis in these cells.<sup>[8]</sup>



[Click to download full resolution via product page](#)

Caption: Inhibition of Mutant FLT3 Signaling in AML by NVP-AST487.

# Experimental Protocols

The following protocols are provided as a guide for the use of NVP-AST487 in common in vitro assays.

## In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of NVP-AST487 against a specific kinase.

Materials:

- Purified recombinant kinase (e.g., GST-fusion)
- Kinase-specific substrate (e.g., poly(Glu, Tyr))
- NVP-AST487 stock solution (in DMSO)
- [ $\gamma$ -<sup>32</sup>P]ATP or unlabeled ATP and phosphospecific antibodies
- Kinase reaction buffer
- EDTA solution
- PVDF membrane
- Scintillation counter or Western blot equipment

Procedure:

- Prepare serial dilutions of NVP-AST487 in the kinase reaction buffer.
- In a reaction tube, combine the purified kinase, the specific substrate, and the diluted NVP-AST487 or vehicle control (DMSO).
- Pre-incubate the mixture for 10 minutes at room temperature.
- Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).

- Incubate the reaction at the optimal temperature and time for the specific kinase.
- Terminate the reaction by adding EDTA solution.
- Spot the reaction mixture onto a PVDF membrane.
- Wash the membrane extensively with a suitable wash buffer (e.g., 0.5% H<sub>3</sub>PO<sub>4</sub>).
- Quantify the incorporated radioactivity using a scintillation counter or detect the phosphorylated substrate by Western blotting using a phosphospecific antibody.
- Calculate the percentage of inhibition for each NVP-AST487 concentration and determine the IC<sub>50</sub> value by linear regression analysis.[\[12\]](#)

## Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of NVP-AST487 on the proliferation of cancer cell lines.

### Materials:

- Cancer cell line of interest (e.g., FLT3-ITD-Ba/F3 cells)
- Complete cell culture medium
- NVP-AST487 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Plate reader

### Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- Prepare serial dilutions of NVP-AST487 in complete cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of NVP-AST487 or vehicle control.
- Incubate the plate for the desired treatment period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value.[8][13]



[Click to download full resolution via product page](#)

Caption: General Experimental Workflows for In Vitro and Cellular Assays.

## In Vivo Studies and Pharmacokinetics

NVP-AST487 has demonstrated significant anti-tumor efficacy in in vivo models. In mice bearing xenografts of mutant FLT3-expressing cells, oral administration of NVP-AST487 led to a prolonged lifespan.[8] Similarly, in xenograft models of MTC, NVP-AST487 caused a dose-dependent inhibition of tumor growth.[1]

Pharmacokinetic studies in mice after a single oral dose of 15 mg/kg revealed a peak plasma concentration (Cmax) of 0.505  $\mu$ M after 0.5 hours.[4][6] The compound exhibited an oral bioavailability of 9.7% and a terminal elimination half-life of 1.5 hours.[4][6]

## Safety and Handling

NVP-AST487 is intended for research use only.[3][4] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[14] It may also cause respiratory irritation.[14] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, eye protection, and a lab coat. [14] Work should be conducted in a well-ventilated area or under a fume hood.[14]

## Conclusion

NVP-AST487 is a potent, multi-targeted kinase inhibitor with significant activity against RET and FLT3, among other kinases. Its ability to inhibit key oncogenic signaling pathways has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for cancers such as AML and MTC. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical experimental applications to aid researchers in their investigation of this promising compound.

## References

- Akeno-Stuart N, Croyle M, Knauf JA, et al. The RET Kinase Inhibitor NVP-AST487 Blocks Growth and Calcitonin Gene Expression through Distinct Mechanisms in Medullary Thyroid Cancer Cells. *Cancer Res.* 2007;67(14):6956-6964. [\[Link\]](#)

- Weisberg E, Boulton C, Kelly LM, et al. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells. *Blood*. 2008;112(13):5161-5170. [\[Link\]](#)
- Weisberg E, Roesel J, Bold G, et al. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells. *Blood*. 2008;112(13):5161-5170. [\[Link\]](#)
- BioCrick. AST 487 | CAS:630124-46-8 | RET kinase inhibitor. [\[Link\]](#)
- PubMed. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells. [\[Link\]](#)
- PubChem. **Ast-487**. [\[Link\]](#)
- Gunda V, Gigliotti B, Ashry T, et al. **AST-487** Inhibits RET Kinase Driven TERT Expression in Bladder Cancer. *Int J Mol Sci*. 2022;23(18):10819. [\[Link\]](#)
- ChemBK. NVP-AST 487. [\[Link\]](#)
- PubMed. **AST-487** Inhibits RET Kinase Driven TERT Expression in Bladder Cancer. [\[Link\]](#)
- Kaja S, Payne AJ, Naumchuk Y, et al. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes. *MethodsX*. 2015;2:325-333. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. AST 487 | CAS:630124-46-8 | RET kinase inhibitor | High Purity | Manufacturer BioCrick [[biocrick.com](http://biocrick.com)]
- 2. [caymanchem.com](http://caymanchem.com) [[caymanchem.com](http://caymanchem.com)]

- 3. AST487|CAS 630124-46-8|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ast-487 | C26H30F3N7O2 | CID 11409972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. AST-487 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AST-487 Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AST-487 Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [NVP-AST487: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684543#nvp-ast487-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)